N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
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Overview
Description
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzamide structure, followed by the introduction of the isothiazolidinyl group and the chlorination step. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the production process and verifying the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminocarbonyl)phenyl]-4-[[1-[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide
- Pigment Yellow 181
Uniqueness
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C17H14ClN3O5S |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-chloro-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O5S/c18-14-9-12(21-15(22)7-8-27(21,25)26)5-6-13(14)17(24)20-11-3-1-10(2-4-11)16(19)23/h1-6,9H,7-8H2,(H2,19,23)(H,20,24) |
InChI Key |
MJAIDFQSSURUNF-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Origin of Product |
United States |
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